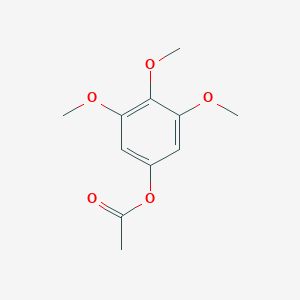
n,n-Bis(2-methylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,n-Bis(2-methylpropyl)benzenesulfonamide, also known as DBSA, is an organic compound that belongs to the sulfonamide family. It is commonly used as a surfactant and emulsifier in various industrial applications. DBSA is also used in scientific research as a reagent and a catalyst.
Mechanism of Action
The mechanism of action of n,n-Bis(2-methylpropyl)benzenesulfonamide is not fully understood. However, it is believed to act as a surfactant and an emulsifier. n,n-Bis(2-methylpropyl)benzenesulfonamide can form micelles in aqueous solutions, which can solubilize hydrophobic compounds. n,n-Bis(2-methylpropyl)benzenesulfonamide can also stabilize emulsions by reducing the interfacial tension between oil and water.
Biochemical and Physiological Effects:
n,n-Bis(2-methylpropyl)benzenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to aquatic organisms. In one study, n,n-Bis(2-methylpropyl)benzenesulfonamide was found to be toxic to zebrafish embryos at concentrations as low as 5 ppm.
Advantages and Limitations for Lab Experiments
N,n-Bis(2-methylpropyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, n,n-Bis(2-methylpropyl)benzenesulfonamide has some limitations. It is toxic to aquatic organisms, which limits its use in environmental studies. It is also not suitable for use in biological studies due to its potential toxicity.
Future Directions
There are several future directions for the use of n,n-Bis(2-methylpropyl)benzenesulfonamide in scientific research. One direction is the development of new surfactants and emulsifiers based on n,n-Bis(2-methylpropyl)benzenesulfonamide. These new compounds could have improved properties such as increased solubility and reduced toxicity. Another direction is the use of n,n-Bis(2-methylpropyl)benzenesulfonamide as a catalyst in new organic synthesis reactions. Finally, n,n-Bis(2-methylpropyl)benzenesulfonamide could be used in the development of new drug delivery systems based on nanoparticles. These systems could have improved drug efficacy and reduced side effects.
Synthesis Methods
N,n-Bis(2-methylpropyl)benzenesulfonamide can be synthesized by reacting benzenesulfonyl chloride with diisobutylamine in the presence of a base such as triethylamine. The reaction produces n,n-Bis(2-methylpropyl)benzenesulfonamide as a white crystalline solid. The purity of n,n-Bis(2-methylpropyl)benzenesulfonamide can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
N,n-Bis(2-methylpropyl)benzenesulfonamide is widely used in scientific research as a reagent and a catalyst. It is used as a surfactant in the preparation of nanoparticles, which are used in drug delivery systems. n,n-Bis(2-methylpropyl)benzenesulfonamide is also used as a catalyst in organic synthesis reactions. For example, it is used in the synthesis of 1,2,4-triazole derivatives, which have potential applications as antimicrobial agents.
properties
CAS RN |
41178-58-9 |
|---|---|
Product Name |
n,n-Bis(2-methylpropyl)benzenesulfonamide |
Molecular Formula |
C14H23NO2S |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-12(2)10-15(11-13(3)4)18(16,17)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChI Key |
OUQRNOGESDTRQU-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=CC=C1 |
Other CAS RN |
41178-58-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)












